7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The hydroxyl and hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydrazino group can produce amines.
Scientific Research Applications
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with similar functional groups used in organic synthesis.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of hydroxyl, hydrazino, and purine groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for scientific research.
Properties
CAS No. |
478253-57-5 |
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Molecular Formula |
C16H18N6O4 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N6O4/c1-9(10-5-3-4-6-11(10)24)19-20-15-17-13-12(22(15)7-8-23)14(25)18-16(26)21(13)2/h3-6,23-24H,7-8H2,1-2H3,(H,17,20)(H,18,25,26)/b19-9+ |
InChI Key |
VZLYJXXYCSMILO-DJKKODMXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=CC=C3O |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=CC=C3O |
Origin of Product |
United States |
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